molecular formula C20H38O7S B3333705 1-Oxo-14,17,20,23-tetraoxa-2-thiapentacosan-25-oic acid CAS No. 1262769-96-9

1-Oxo-14,17,20,23-tetraoxa-2-thiapentacosan-25-oic acid

Cat. No.: B3333705
CAS No.: 1262769-96-9
M. Wt: 422.6 g/mol
InChI Key: HQIKYCFDGNDPNW-UHFFFAOYSA-N
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Description

1-Oxo-14,17,20,23-tetraoxa-2-thiapentacosan-25-oic acid is a complex organic compound characterized by its unique structure, which includes multiple oxygen and sulfur atoms

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of this compound typically begins with readily available organic compounds containing functional groups that can be transformed into the desired structure.

    Reaction Steps:

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions in reactors designed to handle the specific conditions required for each step. This includes temperature control, pressure regulation, and the use of catalysts to enhance reaction efficiency.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where it reacts with oxidizing agents to form higher oxidation state products.

    Reduction: It can also be reduced using reducing agents, leading to the formation of lower oxidation state products.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, thiols.

Major Products:

    Oxidation Products: Higher oxidation state derivatives.

    Reduction Products: Lower oxidation state derivatives.

    Substitution Products: Compounds with substituted functional groups.

Scientific Research Applications

1-Oxo-14,17,20,23-tetraoxa-2-thiapentacosan-25-oic acid has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to create complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-Oxo-14,17,20,23-tetraoxa-2-thiapentacosan-25-oic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target molecules, leading to changes in cellular processes.

Comparison with Similar Compounds

  • 1-Oxo-14,17,20,23-tetraoxa-2-thiapentacosan-24-oic acid
  • 1-Oxo-14,17,20,23-tetraoxa-2-thiapentacosan-26-oic acid

Comparison: 1-Oxo-14,17,20,23-tetraoxa-2-thiapentacosan-25-oic acid is unique due to its specific arrangement of oxygen and sulfur atoms, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable subject of study.

Properties

IUPAC Name

2-[2-[2-[2-(11-formylsulfanylundecoxy)ethoxy]ethoxy]ethoxy]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H38O7S/c21-19-28-17-9-7-5-3-1-2-4-6-8-10-24-11-12-25-13-14-26-15-16-27-18-20(22)23/h19H,1-18H2,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQIKYCFDGNDPNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCOCCOCCOCCOCC(=O)O)CCCCCSC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H38O7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20746413
Record name 1-Oxo-14,17,20,23-tetraoxa-2-thiapentacosan-25-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20746413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

422.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262769-96-9
Record name 1-Oxo-14,17,20,23-tetraoxa-2-thiapentacosan-25-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20746413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1262769-96-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
1-Oxo-14,17,20,23-tetraoxa-2-thiapentacosan-25-oic acid

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